Cas no 2171267-38-0 ((2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid)

(2S,3R)-2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a key intermediate in peptide synthesis. The compound’s stereochemistry (2S,3R) ensures precise chiral control, while the Fmoc moiety provides orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. The 3-hydroxybutanoic acid moiety enhances solubility and reactivity in coupling reactions. Its structural rigidity, conferred by the 3,3-dimethylbutanamido group, improves stability during solid-phase synthesis. This compound is particularly valuable in the synthesis of complex peptides and peptidomimetics, offering high purity and compatibility with standard Fmoc-based protocols.
(2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid structure
2171267-38-0 structure
Product name:(2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid
CAS No:2171267-38-0
MF:C25H30N2O6
MW:454.515507221222
CID:6218900
PubChem ID:165876380

(2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid
    • (2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
    • EN300-1561521
    • 2171267-38-0
    • Inchi: 1S/C25H30N2O6/c1-15(28)22(23(30)31)27-21(29)12-25(2,3)14-26-24(32)33-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22,28H,12-14H2,1-3H3,(H,26,32)(H,27,29)(H,30,31)/t15-,22+/m1/s1
    • InChI Key: DZJBDTFZYRDLMS-QRQCRPRQSA-N
    • SMILES: O(C(NCC(C)(C)CC(N[C@H](C(=O)O)[C@@H](C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 125Ų

(2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1561521-0.05g
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
0.05g
$2306.0 2023-05-26
Enamine
EN300-1561521-0.25g
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
0.25g
$2525.0 2023-05-26
Enamine
EN300-1561521-1.0g
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
1g
$2745.0 2023-05-26
Enamine
EN300-1561521-2500mg
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
2500mg
$5380.0 2023-09-25
Enamine
EN300-1561521-50mg
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
50mg
$2306.0 2023-09-25
Enamine
EN300-1561521-500mg
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
500mg
$2635.0 2023-09-25
Enamine
EN300-1561521-2.5g
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
2.5g
$5380.0 2023-05-26
Enamine
EN300-1561521-5.0g
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
5g
$7961.0 2023-05-26
Enamine
EN300-1561521-1000mg
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
1000mg
$2745.0 2023-09-25
Enamine
EN300-1561521-10000mg
(2S,3R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-3-hydroxybutanoic acid
2171267-38-0
10000mg
$11805.0 2023-09-25

Additional information on (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid

Comprehensive Analysis of (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid (CAS No. 2171267-38-0)

The compound (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid, identified by its CAS No. 2171267-38-0, is a highly specialized chiral molecule with significant applications in peptide synthesis and pharmaceutical research. Its unique structural features, including the Fmoc-protected amino group and hydroxybutanoic acid moiety, make it a valuable building block for drug discovery and bioconjugation. This article delves into its properties, synthesis, and relevance in modern scientific advancements.

One of the most searched topics in peptide chemistry is the role of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid is a prime example of such derivatives, offering excellent stability and selectivity during coupling reactions. Researchers frequently inquire about its solubility, reactivity, and compatibility with other N-protecting groups, which are critical for optimizing peptide yield and purity.

In the context of AI-driven drug design, this compound has garnered attention due to its potential in creating peptide-based therapeutics. With the rise of computational tools like AlphaFold and molecular docking simulations, scientists are exploring how chiral building blocks like CAS No. 2171267-38-0 can enhance the precision of drug targeting. Its 3-hydroxybutanoic acid segment is particularly noteworthy for mimicking natural metabolites, a hot topic in metabolomics and precision medicine.

The synthesis of (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid involves multi-step organic reactions, often starting from L-threonine derivatives. A common query among chemists is the optimal deprotection conditions for the Fmoc group, which typically requires mild bases like piperidine. This aligns with the growing demand for green chemistry practices, as researchers seek eco-friendly alternatives for peptide deprotection.

From an SEO perspective, terms like "Fmoc-amino acid applications", "chiral building blocks for peptides", and "CAS 2171267-38-0 solubility" are highly searched in academic and industrial databases. This reflects the compound's relevance in biotechnology and pharmaceutical manufacturing. Additionally, its potential in antibody-drug conjugates (ADCs) has sparked interest, as ADCs represent a booming sector in cancer therapy.

Quality control of CAS No. 2171267-38-0 is another critical area, with HPLC and LC-MS being the gold standards for purity verification. Users often search for "HPLC methods for Fmoc-compounds" or "stability of hydroxybutanoic acid derivatives", underscoring the need for reliable analytical protocols. The compound's hygroscopic nature also necessitates proper storage conditions, a practical concern for laboratories worldwide.

In summary, (2S,3R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-3-hydroxybutanoic acid is a versatile tool in peptide science, bridging gaps between organic chemistry, drug development, and biotechnology. Its alignment with trending topics like AI-assisted molecular design and sustainable synthesis ensures its continued prominence in research pipelines.

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